3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7(6-10(13)14)11(15)8-2-4-9(5-3-8)12(16)17/h2-5,7H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBUYVGOJUWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605453 | |
| Record name | 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284376-94-8 | |
| Record name | 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid typically involves the nitration of a suitable precursor followed by subsequent functional group transformations. One common method involves the nitration of 3-methylbutanoic acid derivatives using nitric acid and sulfuric acid under controlled conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitrophenyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Decarboxylation Reactions
The β-keto acid moiety undergoes thermal or base-catalyzed decarboxylation to form substituted acetophenones. For example:
Conditions : Heating at 120–150°C in inert solvents (e.g., toluene) .
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Thermal decarboxylation | 3-Methyl-4-(4-nitrophenyl)butan-2-one | 85–92 |
Halogenation at the α-Position
The α-hydrogen adjacent to the ketone is susceptible to halogenation via enol tautomer intermediates.
Reagents :
-
N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
-
Catalytic Lewis acids (e.g., AlCl₃)
Mechanism :
-
Enol formation under acidic conditions.
-
Halogenation via electrophilic attack.
Example :
| Halogenating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS | CH₂Cl₂ | 0°C → RT | 78 |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides.
Esterification :
Conditions : Methanol/H₂SO₄, reflux (12 h) .
Amidation :
Yields : 65–80% using DCC (N,N'-dicyclohexylcarbodiimide).
Nitro Group Reduction
The nitro group is reduced to an amine under catalytic hydrogenation.
Reagents :
-
H₂/Pd-C in ethanol
-
Fe/HCl
Reaction :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | EtOH | 4 | 90 |
Cycloaddition Reactions
The ketone and carboxylic acid groups enable participation in [3+2] cycloadditions with azides or nitrones.
Example :
Reaction with sodium azide yields triazole derivatives:
Conditions : MeCN, DBU (1,8-diazabicycloundec-7-ene), 50°C .
| Azide Source | Product | Yield (%) |
|---|---|---|
| NaN₃ | 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | 72 |
Knoevenagel Condensation
The β-keto acid reacts with aldehydes to form α,β-unsaturated ketones.
Reagents :
-
Aldehydes (e.g., benzaldehyde)
-
Pyridine (base)
Reaction :
| Aldehyde | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 4-(4-Nitrophenyl)-3-methyl-2-benzylidene-4-oxobutanoic acid | 68 |
Oxidation and Reduction of the Ketone
-
Oxidation : Rare due to stability of the ketone.
-
Reduction : Ketone → secondary alcohol using NaBH₄ or LiAlH₄.
Example :
Yield : 60–75% in THF.
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position.
Nitration :
Product : 3-Methyl-4-(3-nitro-4-nitrophenyl)-4-oxobutanoic acid (minor product due to steric hindrance) .
Scientific Research Applications
Overview
3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid, with the chemical formula and a molecular weight of approximately 237.21 g/mol, is an organic compound characterized by its unique structure, which includes a ketone functional group and a nitrophenyl moiety. This compound is notable for its potential applications across various scientific fields, particularly in medicinal chemistry, synthetic organic chemistry, and biological studies.
Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development. Its potential applications include:
- Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes that are crucial in disease pathways.
- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties that warrant further exploration.
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Applications include:
- Synthesis of Complex Molecules : Used as an intermediate in the production of pharmaceuticals and agrochemicals.
- Functionalization Reactions : The presence of reactive groups allows for various functionalization reactions to create more complex structures.
Biological Interaction Studies
Research involving this compound focuses on its interactions with biological molecules. Key areas include:
- Protein Binding Studies : Understanding how this compound interacts with proteins can provide insights into its biological activity.
- Cellular Mechanism Investigations : Studies are being conducted to elucidate the mechanisms by which this compound may exert its effects at the cellular level.
Case Studies
- Enzyme Inhibition Research : A study demonstrated that derivatives of this compound exhibited significant inhibition against certain enzymes involved in cancer metabolism, highlighting its potential therapeutic applications.
- Synthesis of Novel Antimicrobials : Research efforts have focused on synthesizing new antimicrobial agents based on the structure of this compound, leading to promising results in preliminary testing against bacterial strains.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key properties of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid with similar compounds:
Key Observations:
- Electron-withdrawing vs. donating groups : The nitro group in the target compound increases acidity (pKa ~2.5–3.0) compared to methyl or acetamido analogs (pKa ~3.5–4.0) due to its electron-withdrawing nature .
- Spectral shifts : The nitro group induces downfield shifts in aromatic protons (δ ~8.0–8.2 ppm in ¹H NMR) compared to methyl-substituted analogs (δ ~7.0–7.6 ppm) .
- Biological activity : Derivatives with nitro groups (e.g., 4-nitrophenyl) often exhibit enhanced enzyme inhibition, as seen in protease and antimalarial studies, likely due to improved binding to active sites .
Critical Analysis of Contradictory Evidence
- Nitro group stability : While highlights the stability of nitro groups under basic conditions (pH ~11), reports decomposition risks for nitro-containing compounds during prolonged storage, suggesting careful handling is required .
- Biological efficacy: Some studies (e.g., ) note that nitro-substituted analogs may exhibit cytotoxicity at higher concentrations, limiting therapeutic utility compared to acetamido or methyl derivatives .
Biological Activity
3-Methyl-4-(4-nitrophenyl)-4-oxobutanoic acid (C₁₁H₁₁N₁O₅) is a compound characterized by its unique structure, which includes a ketone functional group and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the nitro group enhances its reactivity, making it a candidate for various biological interactions.
- Molecular Weight : Approximately 237.21 g/mol
- Functional Groups : Ketone, carboxylic acid, nitro group
- CAS Number : 1284376-94-8
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including enzyme inhibition and potential therapeutic effects against neurodegenerative diseases. Its structural characteristics allow it to interact with various biological molecules, which is crucial for its pharmacological applications.
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. For instance, it may act as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme linked to the metabolic pathway of kynurenine, which is significant in neurodegenerative diseases such as Alzheimer's and Huntington's chorea . The nitro and ketone groups play essential roles in binding to these biological targets.
Case Studies and Research Findings
- Neuroprotective Effects :
-
Enzyme Inhibition :
- Interaction studies have shown that this compound can inhibit certain enzymes, which could lead to diverse therapeutic applications.
-
Comparative Analysis with Similar Compounds :
- The compound shares structural similarities with other biologically active molecules. A comparison table illustrates notable features:
| Compound Name | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid | 85633-96-1 | C₁₁H₁₀ClN₁O₅ | Contains chlorine; potential for different biological activity |
| 4-(3-Nitrophenyl)-4-oxobutanoic acid | 6328-00-3 | C₁₀H₉N₁O₅ | Lacks methyl substitution; different reactivity profile |
| 3-Nitrobenzoic acid | 99-99-0 | C₇H₅N₁O₂ | Simple structure; widely studied for various applications |
Potential Applications
The unique structure of this compound suggests several potential applications:
- Medicinal Chemistry : As a candidate for drug development targeting neurodegenerative diseases.
- Synthetic Organic Chemistry : As a building block for more complex molecular structures.
Q & A
Q. How can the synthesis of 3-methyl-4-(4-nitrophenyl)-4-oxobutanoic acid be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of starting materials and reaction conditions. A plausible route involves Claisen condensation between 4-nitrophenylacetone and a methyl-substituted malonic acid derivative. Key parameters include:
- Catalyst Choice: Use of piperidine or pyridine as a base to facilitate enolate formation, analogous to methods for 4-(2-fluorophenyl)-4-oxobutanoic acid synthesis .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification: Employ column chromatography with a gradient elution (e.g., ethyl acetate/hexane) to separate the product from unreacted nitroaromatic precursors.
- Yield Monitoring: Track intermediates via TLC (Rf ~0.3 in 30% ethyl acetate/hexane) to optimize stoichiometry.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: The methyl group (δ 1.2–1.4 ppm) and nitrophenyl protons (δ 7.5–8.2 ppm) show distinct splitting patterns. The ketone’s α-protons (δ 2.8–3.2 ppm) are deshielded due to conjugation with the nitro group .
- 13C NMR: The carbonyl carbons (ketone at ~200 ppm, carboxylic acid at ~170 ppm) and nitrophenyl carbons (120–150 ppm) confirm the backbone .
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- Mass Spectrometry: ESI-MS in negative mode detects [M−H]⁻ at m/z 264.1 (calculated for C₁₁H₁₀NO₅). Fragmentation patterns align with cleavage at the ketone and carboxylic acid groups .
Q. How does the nitro group influence the compound’s chemical reactivity?
Methodological Answer: The electron-withdrawing nitro group:
- Enhances Acidity: The α-protons to the ketone are more acidic (pKa ~3–4) due to resonance stabilization of the enolate.
- Directs Electrophilic Substitution: Nitro group meta-directs further aromatic substitutions (e.g., halogenation) .
- Redox Sensitivity: The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C), altering solubility and biological activity.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic structure of this compound?
Methodological Answer:
- Charge Distribution: DFT calculations (B3LYP/6-31G*) reveal partial positive charge on the nitro group’s nitrogen, enhancing electrophilicity at the ketone.
- Conformational Analysis: The nitrophenyl ring adopts a near-perpendicular orientation relative to the butanoic acid chain to minimize steric hindrance, as seen in crystallographic data for analogous compounds .
- Reactivity Predictions: Frontier molecular orbital (FMO) analysis identifies the nitro group’s LUMO as the primary site for nucleophilic attack.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or mass spec fragments)?
Methodological Answer:
- NMR Discrepancies: If splitting patterns deviate (e.g., unexpected coupling between methyl and aromatic protons):
- Verify sample purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
- Consider dynamic effects like keto-enol tautomerism, which alter proton environments .
- Mass Spec Anomalies: Unusual fragments may arise from in-source decay or matrix effects. Use high-resolution MS (HRMS) to distinguish isobaric ions and isotopic patterns.
Q. How can enzyme inhibition assays be designed to study interactions between this compound and target proteins?
Methodological Answer:
- Target Selection: Prioritize enzymes with active-site carboxyl or ketone-binding motifs (e.g., dehydrogenases or kinases).
- Assay Design:
- Fluorescence Polarization: Label the compound with a fluorophore (e.g., FITC) and monitor binding to recombinant enzymes.
- Kinetic Analysis: Use Michaelis-Menten kinetics to measure inhibition constants (Ki) under varying pH and temperature conditions.
- Control Experiments: Compare activity with structurally similar compounds lacking the nitro group (e.g., 4-phenyl-4-oxobutanoic acid) to isolate electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
